molecular formula C24H46CaO26 B046901 Unii-7D8yva497F CAS No. 110638-68-1

Unii-7D8yva497F

Cat. No. B046901
M. Wt: 790.7 g/mol
InChI Key: FALNADDKNDADFQ-WNSOHMSISA-L
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Description

The study of new chemical compounds involves comprehensive analyses to understand their synthesis, structure, and properties. This information is crucial for developing applications in various scientific fields, including materials science, pharmaceuticals, and chemical engineering.

Synthesis Analysis

Synthesis of chemical compounds often involves complex reactions that require precise conditions. Techniques such as combinatorial chemistry enable the creation of large libraries of compounds, including those with unique properties for specific applications (Ohlmeyer et al., 1993).

Molecular Structure Analysis

Determining the molecular structure is essential for understanding a compound's characteristics and behavior. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used. Molecular structure impacts the physical and chemical properties of compounds, influencing their reactivity and interactions with other molecules (Puzzarini, 2016).

Chemical Reactions and Properties

Chemical properties are investigated through reactions with other compounds, revealing reactivity patterns, stability, and potential applications. The study of reaction mechanisms and pathways provides insights into how compounds interact at the molecular level (Peterson & Overman, 2004).

Scientific Research Applications

Computational Fluid Dynamics in Ventilation Research

Li and Nielsen (2011) highlight the significant role of computational fluid dynamics (CFD) in the field of ventilation and indoor air science research. The advancements in computer hardware over the past 20 years have made CFD a crucial part of scientific research and engineering development, particularly in designing complex air distribution and ventilation systems in buildings. This study emphasizes the challenges in CFD related to turbulence modeling, numerical approximation, and boundary conditions pertinent to building ventilation. It also underscores the growing importance of CFD verification and validation and discusses the capacity of CFD in exploring new research areas in ventilation studies (Li & Nielsen, 2011).

Higher Education for Sustainable Development

Wu and Shen (2016) conducted a systematic review to understand the academic research trends in higher education for sustainable development (HESD). The study reviewed scientific literature during the UN’s Decade of Education for Sustainable Development (DESD), comparing research trends and strategic perspectives of the United Nations Educational, Scientific and Cultural Organization (UNESCO). The results revealed discrepancies between research trends and UNESCO’s perspectives, indicating a need for integrating HESD in research (Wu & Shen, 2016).

The Role of Undergraduate Research in Science Education

Dehaan (2005) discusses the evidence supporting the beneficial impact of scientific teaching in science education at the undergraduate level. The study reviews recent literature to understand the role of undergraduate student research in a science curriculum and the potential benefits of information technology in enhancing science teaching. The paper also explores the changes required in higher education institutions to improve science teaching and consequently contribute to a scientifically literate society and a vibrant research environment (Dehaan, 2005).

properties

IUPAC Name

calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H22O12.Ca.2H2O/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;;/h2*3-10,12-20H,1-2H2,(H,21,22);;2*1H2/q;;+2;;/p-2/t2*3-,4-,5+,6+,7-,8-,9-,10-,12+;;;/m11.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALNADDKNDADFQ-WNSOHMSISA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46CaO26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911810
Record name Calcium 4-O-hexopyranosylhexonate--water (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium lactobionate dihydrate

CAS RN

110638-68-1
Record name Calcium lactobionate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110638681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium 4-O-hexopyranosylhexonate--water (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Gluconic acid, 4-O-β-D-galactopyranosyl-, calcium salt (2:1), dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM LACTOBIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D8YVA497F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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